molecular formula C9H12BrN3O B7587839 N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide

N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide

Cat. No. B7587839
M. Wt: 258.12 g/mol
InChI Key: AZBILRDSGILRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide, also known as BPAEA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. BPAEA is a pyridine-based compound that has been synthesized using various methods, each with its advantages and limitations.

Mechanism of Action

The mechanism of action of N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and by downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been reported to exhibit low toxicity in vitro and in vivo. In a toxicity study, this compound did not show any significant toxicity in mice at doses up to 2000 mg/kg. This compound has also been reported to exhibit good stability in human plasma and liver microsomes.

Advantages and Limitations for Lab Experiments

N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and stability in human plasma and liver microsomes. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

For N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide research could include investigating its mechanism of action in more detail, optimizing its synthesis method, and evaluating its efficacy in animal models of cancer and bacterial infections. Additionally, this compound could be further modified to improve its solubility and reduce off-target effects.

Synthesis Methods

N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide has been synthesized using various methods, including the reaction of 3-bromopyridine with ethylenediamine followed by acetylation using acetic anhydride. Another method involves the reaction of 3-bromopyridine with ethylenediamine under microwave irradiation followed by acetylation using acetic anhydride. Both methods have been reported to yield this compound in good yields.

Scientific Research Applications

N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, including Candida albicans.

properties

IUPAC Name

N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-7(14)11-5-6-13-9-8(10)3-2-4-12-9/h2-4H,5-6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBILRDSGILRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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